
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside is a complex steroidal glycoside. This compound is characterized by its unique structure, which includes a steroid backbone with an epidioxy group and a glucopyranoside moiety. It is found in certain fungi and plants and has attracted interest due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside typically involves multiple steps, starting from ergosterol. The key steps include:
Oxidation: Ergosterol is oxidized to introduce the epidioxy group.
Glycosylation: The hydroxyl group at the 3-position is glycosylated using a glucopyranosyl donor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. biotechnological methods involving the cultivation of fungi or plants that naturally produce this compound can be employed. Extraction and purification processes are then used to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The epidioxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the epidioxy group.
Substitution: The glucopyranoside moiety can be substituted with other sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of reduced steroidal compounds.
Substitution: Formation of various glycoside derivatives.
Aplicaciones Científicas De Investigación
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study steroidal glycosides.
Biology: Investigated for its potential role in fungal and plant metabolism.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.
Inhibiting Enzymes: Inhibiting key enzymes involved in inflammatory pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: The precursor to (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Steroidal Glycosides: A broad class of compounds with similar glycosidic linkages.
Uniqueness
This compound is unique due to its specific epidioxy group and glucopyranoside moiety, which confer distinct biological activities compared to other steroidal glycosides.
Propiedades
Fórmula molecular |
C34H54O8 |
|---|---|
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
2-[[(1S,6R,10R,15S)-5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31-,32-,33-,34+/m1/s1 |
Clave InChI |
CKJZKFPVVUQBMB-BIYBYZBUSA-N |
SMILES isomérico |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




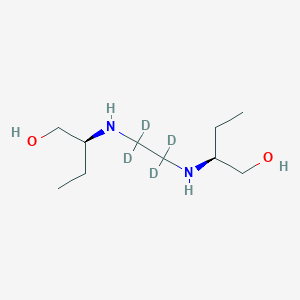
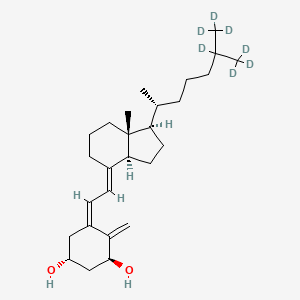
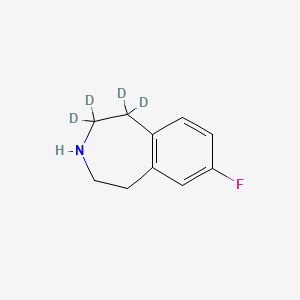
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
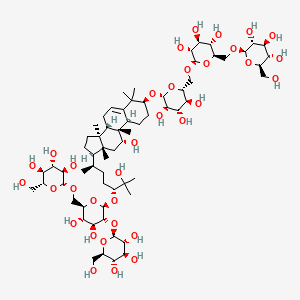
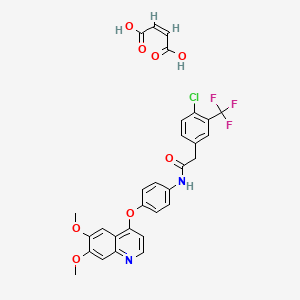
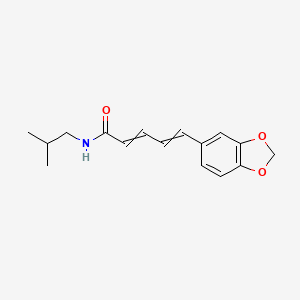
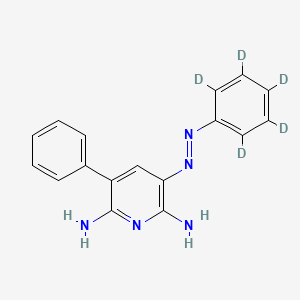
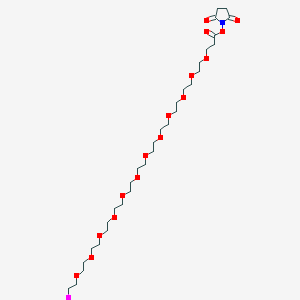

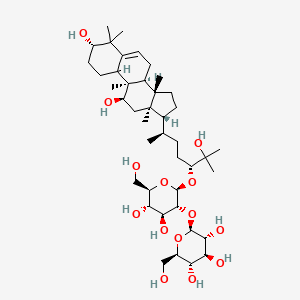
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
